6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile
Overview
Description
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups and a tetrahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyquinoline with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid, followed by cyclization and functional group modifications. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the tetrahydroisoquinoline moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like thionyl chloride (SOCl2) for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and halogenated quinoline derivatives. These products can further undergo additional modifications to yield a wide range of compounds with diverse biological activities .
Scientific Research Applications
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline and isoquinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and infections due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural configuration .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxyquinoline
- 1,2,3,4-Tetrahydroisoquinoline-2-carboxylic acid
Uniqueness
6,7-Dimethoxy-4-[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidin-1-yl]quinoline-3-carbonitrile is unique due to its combined structural features of quinoline and tetrahydroisoquinoline moieties. This dual functionality enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
4-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-33-24-13-22-23(14-25(24)34-2)29-16-21(15-28)26(22)30-10-8-19(9-11-30)27(32)31-12-7-18-5-3-4-6-20(18)17-31/h3-6,13-14,16,19H,7-12,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBFUZXOHMIXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5=CC=CC=C5C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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